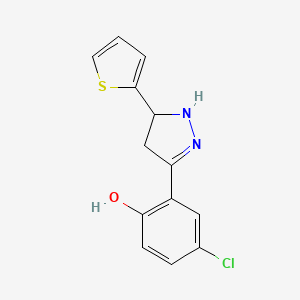

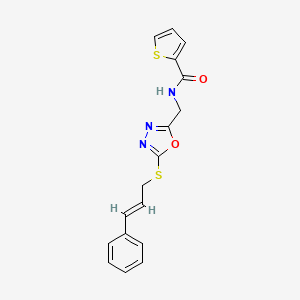

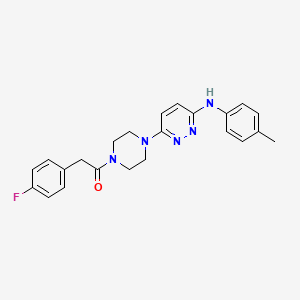

![molecular formula C14H10ClN3O4S2 B2480774 7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899750-30-2](/img/structure/B2480774.png)

7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiadiazines and their derivatives represent a class of compounds with significant pharmacological relevance, including activities such as cognitive enhancement and potential therapeutic applications. They are characterized by a core structure that can be modified to produce compounds with varied biological activities.

Synthesis Analysis

The synthesis of benzothiadiazine derivatives typically involves ring contraction reactions and multi-component reactions (MCRs) under mild conditions. For example, Fülöpová et al. (2015) describe an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides involving carbon-sulfur bond formation (Fülöpová et al., 2015).

Molecular Structure Analysis

The molecular structure of benzothiadiazine derivatives, including the specific chloro-nitrobenzylthio variant, features a core thiadiazine ring often substituted with various functional groups that influence the compound's chemical and biological properties. The precise structure-activity relationships are crucial for designing derivatives with targeted pharmacological effects.

Chemical Reactions and Properties

Benzothiadiazine derivatives undergo various chemical reactions, including reactions with bidentate nucleophiles leading to the formation of new heterocyclic compounds with potential anticancer and anti-HIV activities, as reported by Jashari et al. (2007) (Jashari et al., 2007).

Scientific Research Applications

Synthesis and Structural Insights

The compound is part of a broader class of 4H-benzo[b][1,4]thiazine 1,1-dioxides, known for their pharmacological relevance. Research has highlighted efficient synthesis methods for these compounds, leveraging ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides under mild conditions, which are significant for their biological, medicinal, and industrial applications (Fülöpová et al., 2015).

Catalytic Applications

This compound and its derivatives have been successfully applied as catalysts in aqueous media for synthesizing diverse chemical structures. Notably, its use in one-pot multi-component reactions (MCRs) in water has demonstrated advantages such as high yields, short reaction times, and compliance with green chemistry protocols, making it an attractive catalyst for synthesizing 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives (Khazaei et al., 2015).

Biological and Medicinal Research

In biological research, derivatives of this compound have been explored for their potential as tissue-selective KATP-channel openers, with implications for diabetes treatment. Studies on 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides have provided insights into their inhibitory activity on insulin release from pancreatic β-cells, highlighting the influence of substituents on their biological activity (Somers et al., 2000).

Mechanism of Action

Target of Action

It is known that 1,2,4-benzothiadiazine 1,1-dioxide derivatives, which this compound is a part of, are well known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .

Mode of Action

It is known that 1,2,4-benzothiadiazine 1,1-dioxide derivatives act as atp-sensitive potassium channel openers . This means they likely interact with these channels, causing them to open and allow potassium ions to flow out of the cell. This can hyperpolarize the cell, making it less likely to fire an action potential, which can have various effects depending on the type of cell.

Biochemical Pathways

Given its potential role as an atp-sensitive potassium channel opener , it may affect pathways related to cellular excitability and signal transduction. For example, in cardiac cells, opening of these channels can lead to shortening of the action potential duration, reducing the likelihood of arrhythmias.

Result of Action

As an atp-sensitive potassium channel opener , it could potentially lead to hyperpolarization of cells, reducing their excitability. This could have various effects depending on the type of cell, such as reducing contractility in cardiac cells or reducing insulin release in pancreatic beta cells.

Future Directions

The future research directions in this field could involve the development of new synthetic approaches, exploration of diverse pharmacological activities, and the design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of various diseases .

properties

IUPAC Name |

7-chloro-3-[(4-nitrophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O4S2/c15-10-3-6-12-13(7-10)24(21,22)17-14(16-12)23-8-9-1-4-11(5-2-9)18(19)20/h1-7H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTSHWJNGMACDAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

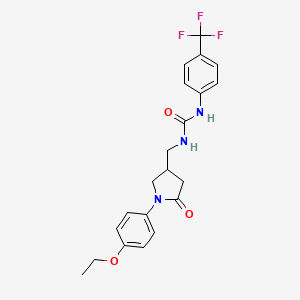

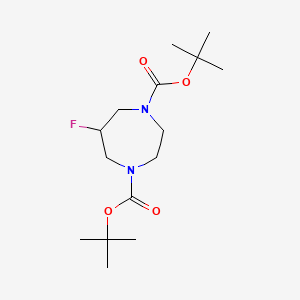

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-fluoropropanoic acid](/img/structure/B2480693.png)

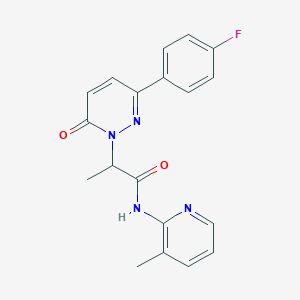

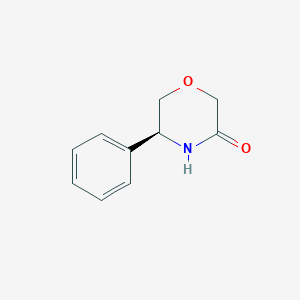

![7-chloro-2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2480699.png)

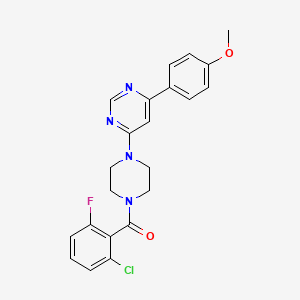

![3-(4-chlorophenyl)-1-[(3,5-difluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2480702.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2480706.png)

![(E)-ethyl 2-(4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2480711.png)